1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties, including high electronegativity and metabolic stability. The presence of the methoxyphenyl group further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.
Mechanism of Action
Target of action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of action
Without specific information, it’s hard to say exactly how “1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” interacts with its targets. The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
Compounds with a trifluoromethyl group often have good bioavailability due to their lipophilicity .
Result of action
Compounds with a trifluoromethyl group often have potent biological activities .
Action environment
Compounds with a trifluoromethyl group are often stable and resistant to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid and a suitable carboxylating agent to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions involving the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the carboxylic acid group can produce the corresponding alcohol.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique chemical properties make it a useful probe in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Its stability and reactivity profile make it a candidate for drug development, especially in designing inhibitors for specific enzymes.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its robust chemical structure.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different positional isomerism.
1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a different substitution pattern on the phenyl ring.
1-(3-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its metabolic stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-10(12(13,14)15)6-9(16-17)11(18)19/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXLEWKCIDDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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